molecular formula C8H7Cl3O4S B2532917 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2137763-07-4

2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2532917
CAS No.: 2137763-07-4
M. Wt: 305.55
InChI Key: MGINOXDJQYPLAU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS 2137763-07-4) is a sulfonyl chloride derivative with a molecular formula of C8H7Cl3O4S and a molecular weight of 305.56 g/mol . This compound is classified as a benzenesulfonyl chloride, a class of reagents commonly employed as key intermediates in organic synthesis and medicinal chemistry research . Sulfonyl chlorides are highly reactive and primarily function as electrophiles, undergoing reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively . These functional groups are pivotal in the development of various bioactive molecules. The specific substitution pattern on the benzene ring, featuring chlorine atoms and a methoxymethoxy (MOM) protecting group, suggests potential utility in the synthesis of more complex, multifunctional molecules where selective deprotection or further functionalization is required . Researchers value this reagent for its application in constructing molecular scaffolds and exploring structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-6-(methoxymethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O4S/c1-14-4-15-7-3-5(9)2-6(10)8(7)16(11,12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGINOXDJQYPLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

Pharmaceuticals

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the formation of sulfonamides and other derivatives that can exhibit biological activity. For instance:

  • Antimicrobial Agents: Similar compounds have been studied for their ability to inhibit bacterial growth by interfering with essential biological processes such as siderophore biosynthesis in pathogens like Mycobacterium spp. .
  • Drug Development: The compound's structure may facilitate the design of new drugs targeting specific enzymes or receptors involved in disease pathways.

Agrochemicals

Due to its reactivity, 2,4-dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride can be utilized in the development of herbicides and pesticides. Its ability to form stable bonds with various biological targets makes it suitable for creating compounds that can effectively control unwanted vegetation or pests.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in:

  • Formation of Sulfonate Esters: By reacting with alcohols, it can produce sulfonate esters which are useful in various chemical applications.
  • Targeted Synthesis: The specific combination of substituents enhances solubility and reactivity compared to other sulfonyl chlorides, making it attractive for targeted synthesis in medicinal chemistry and materials science .

Case Study 1: Antimicrobial Activity

Research has shown that compounds structurally related to this compound can inhibit the growth of bacteria by disrupting iron acquisition mechanisms. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Herbicide Development

Studies on similar sulfonyl chlorides indicate their efficacy as herbicides that control unwanted vegetation through both pre-emergence and post-emergence applications. The specific properties of this compound could lead to innovative formulations that enhance agricultural productivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The target compound’s unique combination of substituents distinguishes it from simpler sulfonyl chlorides. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride C₈H₇Cl₂O₄S 293.11 (calculated) Cl (2,4), -OCH₂OCH₃ (6), -SO₂Cl (1) High electrophilicity due to Cl and SO₂Cl; steric hindrance from methoxymethoxy group
4-Methoxybenzenesulfonyl chloride C₇H₇ClO₃S 206.64 -OCH₃ (4), -SO₂Cl (1) Moderate reactivity; used in sulfonamide synthesis due to electron-donating methoxy
2-Methoxy-4,6-dimethylbenzenesulfonyl chloride C₉H₁₁ClO₃S 234.7 -OCH₃ (2), -CH₃ (4,6), -SO₂Cl (1) Enhanced steric hindrance from methyl groups; reduced solubility in polar solvents
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride C₁₀H₁₃ClO₃S 248.78 -OCH₃ (4), -CH₃ (2,3,6), -SO₂Cl (1) High steric bulk; limited applications in bulky substrate coupling reactions
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride C₈H₅Cl₃F₂O₃S 325.54 -OCH₂CF₂Cl (4), -SO₂Cl (1) Strong electron-withdrawing effects from Cl and F; specialized use in agrochemicals
Key Observations:
  • Electrophilicity: The target compound’s two chlorine atoms and sulfonyl chloride group enhance its electrophilicity compared to monosubstituted analogs like 4-methoxybenzenesulfonyl chloride .
  • Solubility : Polar substituents (e.g., methoxymethoxy) may improve solubility in polar aprotic solvents compared to methyl-substituted derivatives .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

  • Melting Points : Methyl- and methoxy-substituted sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) typically exhibit melting points between 98–100°C , whereas bulkier analogs (e.g., 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride) are liquids or low-melting solids .
  • Hydrogen Bonding : The methoxymethoxy group may participate in hydrogen bonding, unlike purely alkyl-substituted derivatives .

Biological Activity

2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8_8H7_7Cl3_3O4_4S and a molecular weight of approximately 305.56 g/mol. This compound features a benzene ring with two chlorine atoms and a methoxymethoxy group, along with a sulfonyl chloride functional group. Its unique structure contributes to its potential applications in pharmaceuticals and agrochemicals, particularly in the development of biologically active compounds.

The sulfonyl chloride group in this compound is highly reactive, allowing it to serve as a versatile intermediate in organic synthesis. Its structure enhances solubility and reactivity compared to other sulfonyl chlorides, making it particularly interesting for targeted synthesis in medicinal chemistry.

Interaction Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For example, derivatives of benzene sulfonyl chlorides have shown antiproliferative effects on various cancer cell lines. The mechanisms typically involve disruption of microtubule dynamics and cell cycle progression.

Antiproliferative Activity

A study evaluated the antiproliferative activity of related phenyl sulfonate derivatives on multiple cancer cell lines, demonstrating that certain compounds effectively inhibited cell growth at low concentrations (IC50_{50}) . The results indicated that these compounds could block cell cycle progression in the G2/M phase, leading to cytotoxic effects.

Table 1: Antiproliferative Activity of Phenyl Sulfonate Derivatives

CompoundCancer Cell LineIC50_{50} (nM)
PIB-SO 1HT-2950
PIB-SO 2M2175
PIB-SO 3MCF7100

Mechanistic Insights

Research has shown that similar compounds can bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption. This mechanism is critical for understanding how this compound might exert its biological effects .

Table 2: Effects on Cell Cycle Progression

CompoundG0/G1 (%)S (%)G2/M (%)
PIB-SO 1203050
PIB-SO 2252550
PIB-SO 3302050

Q & A

Q. What synthetic routes are commonly employed to prepare 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride, and how can reaction parameters be optimized for yield enhancement?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
  • Substituent Introduction : The methoxymethoxy group is introduced via alkoxylation or protection of a hydroxyl group using methoxymethyl chloride under basic conditions (e.g., NaH in THF) .
  • Sulfonation and Chlorination : Sulfonation using chlorosulfonic acid followed by conversion to sulfonyl chloride with PCl₅ or SOCl₂ under anhydrous conditions .
  • Critical Parameters :
  • Temperature Control : Maintain 40–60°C during sulfonation to avoid decomposition .
  • Solvent Choice : Use chlorobenzene or dichloromethane to stabilize intermediates .
  • Purification : Recrystallization (e.g., from hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures high purity .

Q. What safety protocols are essential for handling this compound, given its reactive sulfonyl chloride group?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfonyl chlorides are corrosive .
  • Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How do the electronic effects of substituents (e.g., Cl, methoxymethoxy) influence the reactivity of the sulfonyl chloride group in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :
  • Electron-Withdrawing Cl Groups : The 2,4-dichloro substituents deactivate the ring, directing EAS to the less hindered 6-position. This enhances the electrophilicity of the sulfonyl chloride group .
  • Methoxymethoxy Group : The electron-donating methoxy moiety increases electron density at the 6-position, potentially stabilizing intermediates during nucleophilic attacks on the sulfonyl chloride .
  • Comparative Analysis : Substituent effects can be quantified via Hammett σ constants or computational studies (DFT) to predict regioselectivity .

Q. Which advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly in distinguishing regioisomers?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm substituent positions. For example, HMBC correlations between the methoxymethoxy protons and the benzene ring confirm its attachment site .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇Cl₂O₄S) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for confirming regiochemistry in solid-state studies .

Q. How can this compound be applied in proteomics for site-specific protein modification, and what challenges arise in maintaining protein stability?

  • Methodological Answer :
  • Application : The sulfonyl chloride reacts with lysine or tyrosine residues, enabling covalent conjugation of probes (e.g., fluorophores, biotin) for tracking protein interactions .
  • Challenges :
  • pH Sensitivity : Reactions are optimal at pH 7–8; higher pH risks hydrolysis of the sulfonyl chloride .
  • Competitive Hydrolysis : Use excess reagent (2–3 equiv.) and short reaction times (30–60 min) to minimize water interference .
  • Denaturation Risk : Conduct reactions at 4°C in buffered solutions (e.g., PBS) to preserve protein structure .

Q. What strategies mitigate the hydrolytic instability of the methoxymethoxy group during long-term storage or under acidic/basic conditions?

  • Methodological Answer :
  • Stabilization Techniques :
  • Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) reduces hydrolysis .
  • Desiccants : Store with silica gel or molecular sieves to absorb moisture .
  • Condition Screening : Accelerated stability studies (40°C/75% RH for 1 month) predict degradation pathways. HPLC monitors purity loss, guiding formulation adjustments .

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